molecular formula C6H8N2O2S2 B1438350 3-Amino-4-sulfanylbenzene-1-sulfonamide CAS No. 65192-70-3

3-Amino-4-sulfanylbenzene-1-sulfonamide

Cat. No.: B1438350
CAS No.: 65192-70-3
M. Wt: 204.3 g/mol
InChI Key: DJGRGJCBWPRBPI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Amino-4-sulfanylbenzene-1-sulfonamide consists of an aniline (benzene ring with an amino group) derivatized with a sulfonamide group.

Scientific Research Applications

  • Carbonic Anhydrase Inhibitors : A study by Ilies et al. (2003) demonstrated that derivatives of 3-Amino-4-sulfanylbenzene-1-sulfonamide are potent inhibitors of tumor-associated carbonic anhydrase IX. These compounds showed different inhibition profiles, suggesting potential as antitumor agents (Ilies et al., 2003).

  • Essential Functional Group in Drug Design : The sulfonamide group, a key component of this compound, is widely used in medicinal chemistry. Kalgutkar et al. (2010) discussed its importance in various drugs, particularly sulfonamide antibacterials, highlighting the versatility and safety of this functional group in drug design (Kalgutkar et al., 2010).

  • Antibacterial and Antitumor Applications : Ceruso et al. (2014) studied sulfonamides containing fluorine and 1,3,5-triazine moieties, which are effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These compounds could lead to new antimycobacterial agents with different mechanisms of action (Ceruso et al., 2014).

  • Sulfonamide Antibiotics Detection : Adrián et al. (2009) developed an enzyme-linked immunosorbent assay (ELISA) using antibodies for sulfonamide antibiotics, demonstrating the importance of sulfonamide groups in analytical chemistry and environmental monitoring (Adrián et al., 2009).

  • Novel Heterocyclic Compounds : Mohsein et al. (2019) synthesized a series of 3-hydroxy-4-aminobenzene sulfonamide derivatives for potential therapeutic applications, showcasing the chemical versatility of sulfonamide derivatives (Mohsein et al., 2019).

Mechanism of Action

Target of Action

3-Amino-4-sulfanylbenzene-1-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

this compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), thereby preventing PABA from binding to the enzyme and disrupting the production of folic acid . This inhibition halts the synthesis of nucleic acids in bacteria, effectively inhibiting their growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid in bacteria. As folic acid is necessary for the synthesis of nucleic acids, this disruption can halt bacterial growth and reproduction .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the metabolism of folic acid in bacteria, the compound prevents the production of nucleic acids, which are essential for bacterial growth and reproduction .

Biochemical Analysis

Biochemical Properties

3-Amino-4-sulfanylbenzene-1-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial in metabolic pathways . These interactions often involve the sulfonamide group, which can form stable complexes with the active sites of these enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain transcription factors, thereby altering gene expression patterns . Additionally, it can impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects such as organ damage and metabolic disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels . The compound’s interactions with enzymes such as carbonic anhydrase and dihydropteroate synthetase highlight its role in critical biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach target sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it needs to be in the right cellular context to interact with its target biomolecules . Studies have shown that it can localize to the cytoplasm, nucleus, and other organelles, depending on the cellular context .

Properties

IUPAC Name

3-amino-4-sulfanylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c7-5-3-4(12(8,9)10)1-2-6(5)11/h1-3,11H,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGRGJCBWPRBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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